molecular formula C9H17NO4 B141091 (S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate CAS No. 145296-43-1

(S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate

Cat. No.: B141091
CAS No.: 145296-43-1
M. Wt: 203.24 g/mol
InChI Key: LPYDCOMBGHGXAC-SSDOTTSWSA-N
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Description

(S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This compound, in particular, may have applications in medicinal chemistry due to its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable electrophile, such as an alkyl halide or an acyl chloride. The reaction conditions may include the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The reaction is usually carried out at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted carbamates.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: May be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Industry: Used in the production of other chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate with similar structural features.

    (S)-tert-butyl (1-hydroxy-3-oxopropan-2-yl)carbamate: A hydroxylated analog with different chemical properties.

    (S)-tert-butyl (1-methoxy-3-oxopropan-2-yl)urea: A related urea derivative with potential biological activity.

Uniqueness

(S)-tert-butyl(1-methoxy-3-oxopropan-2-yl)carbamate is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its methoxy group and carbamate moiety can influence its reactivity and interactions with biological targets.

Properties

CAS No.

145296-43-1

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-methoxy-3-oxopropan-2-yl]carbamate

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-7(5-11)6-13-4/h5,7H,6H2,1-4H3,(H,10,12)/t7-/m1/s1

InChI Key

LPYDCOMBGHGXAC-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COC)C=O

SMILES

CC(C)(C)OC(=O)NC(COC)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC(COC)C=O

Synonyms

Carbamic acid, [(1S)-1-formyl-2-methoxyethyl]-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

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